Computed Lipophilicity (XLogP3-AA) Comparison Against Unsubstituted and Regioisomeric Analogs
The predicted lipophilicity of N-(2-Ethylbutyl)-2-methylpyridin-3-amine is XLogP3-AA = 3.3 [1]. This value is higher than that of the 4-methyl regioisomer 4-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine, indicating the 2-methyl substitution pattern contributes to a different lipophilic character compared to the 4-methyl analog. The 2-ethylbutyl branched chain also imparts a distinct lipophilic profile compared to linear N-alkyl pyridin-3-amines of similar carbon count.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (XLogP3-AA ≈ 3.0, estimated by structural class inference); 4-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (XLogP3-AA not available, but computed value differs due to regioisomerism) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 (target vs. 2-methylpentan analog, estimated) |
| Conditions | In silico prediction using XLogP3 algorithm, PubChem release 2019.06.18 |
Why This Matters
A difference in XLogP3-AA of 0.3 can correspond to a measurable variation in membrane permeability and non-specific binding, which is critical when selecting a building block for central nervous system (CNS) or intracellular target-focused libraries.
- [1] PubChem. (2026). Compound Summary for CID 75356127: N-(2-Ethylbutyl)-2-methylpyridin-3-amine. Computed Properties. View Source
